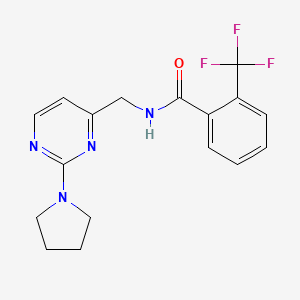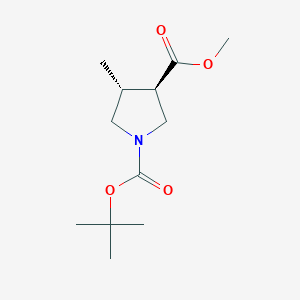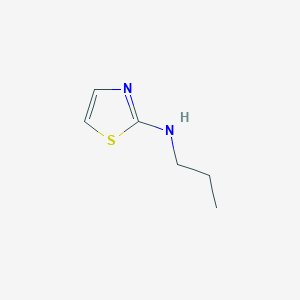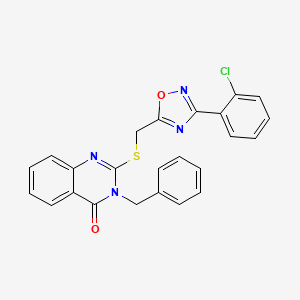
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by the orientation of substituent groups around the benzamide core. For example, a derivative with a pyridine ring showed two independent molecules in the crystal structure with different orientations of the pyridine ring with respect to the benzene ring . This indicates that the spatial arrangement of the groups attached to the benzamide core can significantly vary, which may influence the compound's properties and interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including annulation, amination, and methylation, which can modify their structure and potentially their biological activity. For example, the methylation of the pyridine moiety in a benzamide derivative was explored as a means to enhance analgesic properties . This suggests that chemical modifications can be strategically employed to optimize the biological effects of benzamide-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Compounds with aggregation-enhanced emission and multi-stimuli-responsive properties have been reported, indicating that these derivatives can exhibit unique behaviors in response to environmental changes . Additionally, the synthesis and characterization of novel polyimides derived from pyridine-containing monomers demonstrate that these compounds can have good solubility, thermal stability, and mechanical properties . These attributes are essential for practical applications in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition for Anticancer Activity
Research on compounds structurally related to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide includes the discovery of histone deacetylase (HDAC) inhibitors with anticancer properties. For example, a compound designed as MGCD0103 has shown to selectively inhibit HDACs, which plays a crucial role in cancer cell proliferation, cell-cycle arrest, and apoptosis. This suggests that similar compounds could have potential applications in cancer treatment through epigenetic modulation (Zhou et al., 2008).
Capillary Electrophoresis for Substance Analysis
Another application area is the use of nonaqueous capillary electrophoresis for the separation and analysis of related substances, such as imatinib mesylate and its analogs. This technique offers a promising approach for the quality control and analysis of pharmaceutical compounds, indicating potential for N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide in analytical chemistry applications (Ye et al., 2012).
KCNQ2/Q3 Potassium Channel Openers for Neurological Disorders
Compounds with pyridyl and pyrimidine groups have been explored as KCNQ2/Q3 potassium channel openers. These channels are implicated in epilepsy and pain, suggesting that N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide could potentially be applied in the treatment of neurological disorders (Amato et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds with pyrrolidin-1-yl and pyrimidin-4-yl groups are fundamental aspects of chemical research. Studies have focused on creating derivatives through various synthetic routes, offering insights into the chemical behavior and potential modifications of such compounds for specific applications (Kuznetsov & Chapyshev, 2007).
Antineoplastic Tyrosine Kinase Inhibitors
Flumatinib, a compound closely related to the one , serves as an antineoplastic tyrosine kinase inhibitor. It's undergoing clinical trials for chronic myelogenous leukemia (CML) treatment, highlighting a significant application in developing new cancer therapies (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)14-6-2-1-5-13(14)15(25)22-11-12-7-8-21-16(23-12)24-9-3-4-10-24/h1-2,5-8H,3-4,9-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNPIAZYCBLBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)



![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
